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Compound of Interest

Compound Name:
6-Chloro-2-methyl-2H-1,4-

benzoxazin-3(4H)-one

Cat. No.: B1294672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of

various fused benzoxazinone systems. Benzoxazinones are a significant class of heterocyclic

compounds that are prevalent in natural products and serve as crucial scaffolds in medicinal

chemistry and drug development. They exhibit a wide range of biological activities, including

anticancer, antibacterial, and anti-inflammatory properties. This document outlines selected,

reliable methods for their synthesis, presents quantitative data in accessible formats, and

illustrates key workflows and mechanisms.

I. Synthetic Methodologies and Comparative Data
This section summarizes the quantitative data for three distinct methods for synthesizing fused

benzoxazinone systems. The tables below allow for easy comparison of yields and key

characterization data for the synthesized compounds.

Method 1: Two-Step Synthesis of 2-(N-
Phthaloylmethyl)-4H-3,1-benzoxazin-4-one
This method involves the initial formation of an N-acylated anthranilic acid intermediate,

followed by cyclization to the benzoxazinone.
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Table 1: Summary of Quantitative Data for the Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-

benzoxazin-4-one

Step Product Yield
Melting Point
(°C)

Spectroscopic
Data

1

2-[2-(1,3-Dioxo-

1,3-

dihydroisoindol-

2-

yl)acetylamino]b

enzoic acid

80% 278-279

IR (cm⁻¹): 1771,

1713, 1660,

2365-3280[1]

2

2-(N-

Phthaloylmethyl)-

4H-3,1-

benzoxazin-4-

one

60% (overall

45%)
261-263

IR (cm⁻¹): 1766,

1711, 1647; ¹H-

NMR (CDCl₃, δ

ppm): 4.90 (s,

2H), 7.38-8.82

(m, 8H)[1]

Method 2: One-Pot Synthesis of 2-Aryl-4H-3,1-
benzoxazin-4-ones using Cyanuric Chloride/DMF
This efficient one-pot method utilizes an in situ generated iminium cation from cyanuric chloride

and DMF as a cyclizing agent for the synthesis of various 2-aryl-4H-3,1-benzoxazin-4-ones

from anthranilic acid and aryl chlorides.

Table 2: Synthesis of various 2-Aryl-4H-3,1-benzoxazin-4-ones
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Compound Ar-Group Yield
Melting Point
(°C)

Key
Spectroscopic
Data

2a Phenyl 85% 122-124

¹H-NMR (DMSO-

d₆, δ ppm): 7.30-

8.40 (m, 9H)[2]

2b 4-Nitrophenyl 86% 202-204

IR (cm⁻¹): 1766,

1607, 1589,

1522[2]

2c 4-Bromophenyl 89% 184-185

¹³C-NMR

(DMSO-d₆, δ

ppm): 117.5,

127.1, 127.4,

128.6, 129.2,

129.8, 130.2,

132.6, 137.4,

154.1, 156.2,

159.2[2]

2d Furan-3-yl 79% 89-91

¹H-NMR (DMSO-

d₆, δ ppm): 7.00

(dd, 1H), 7.59-

7.64 (m, 2H),

7.89-7.92 (m,

2H), 8.16 (ddd,

1H), 8.55 (dd,

1H)[2]

Method 3: Synthesis of Sulfur-Containing
Benzo[b]pyrrolo[2,1-c][1][3]oxazine-3,9-diones
This protocol describes a visible-light-promoted radical cyclization process to construct a more

complex, sulfur-containing fused benzoxazinone system.

Table 3: Synthesis of various Sulfur-Containing Benzo[b]pyrrolo[2,1-c][1][3]oxazine-3,9-diones
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Compound R¹ R² Yield
Melting
Point (°C)

Key
Spectrosco
pic Data

3a Phenyl p-Tolyl 76% 170-173

¹H NMR

(CDCl₃, δ

ppm): 2.24 (s,

3H), 3.11-

3.17 (m, 1H),

3.30-3.36 (m,

1H), 3.72 (s,

1H), 3.85-

3.90 (m, 1H),

4.23-4.26 (m,

1H), 6.34-

6.41 (m, 2H),

6.96 (d, 2H),

7.08 (d, 2H),

7.15 (d, 2H),

7.24-7.33 (m,

3H)[3]

3b p-Tolyl p-Tolyl 64% 144-147

¹³C NMR

(CDCl₃, δ

ppm): 21.1,

21.3, 38.7,

41.3, 66.1,

79.2, 127.8,

128.1, 129.0,

129.5, 129.8,

131.7, 133.1,

134.0, 137.7,

139.7, 142.7,

154.1, 166.2,

194.5[3]

3h Methyl p-Tolyl 30% 160-163 HRMS (ESI-

TOF) m/z:

[M+H]⁺ calcd
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for

C₁₉H₁₉NO₃N

aS 364.0983;

found:

364.0984[4]

3p Phenyl
Naphthalen-

2-yl
72% 167-169

IR (KBr,

cm⁻¹): 2327,

2313, 1712,

1679, 1384,

1098, 1065,

1010, 824,

752, 703[3]

II. Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.

Protocol 1: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-
benzoxazin-4-one[1]
Step 1: Synthesis of 2-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)acetylamino]benzoic acid

To a solution of anthranilic acid (1.87 g, 0.0136 mol) in chloroform (50 mL), add triethylamine

(1.8 mL).

Prepare N-phthaloylglycyl chloride by refluxing N-phthaloylglycine (2.79 g) with thionyl

chloride (9.8 mL) and a drop of triethylamine for 8 hours. Remove excess thionyl chloride by

distillation with toluene.

Add the prepared N-phthaloylglycyl chloride (0.0136 mol), dissolved in a small amount of

toluene and 10 mL of chloroform, dropwise to the anthranilic acid solution.

Stir the mixture at room temperature for 8 hours.

Wash the reaction mixture three times with distilled water.

Evaporate the solvent under vacuum.
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Recrystallize the resulting solid from ether to obtain the product.

Step 2: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one

In a 100 mL round-bottom flask, dissolve the product from Step 1 (1 g) in toluene (50 mL)

and add triethylamine (0.457 mL).

Add cyanuric chloride (0.553 g) portion-wise over ten minutes.

Reflux the solution for one week.

After cooling, wash the reaction mixture with a saturated solution of sodium bicarbonate (50

mL) and then with distilled water (50 mL).

Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under

vacuum.

Recrystallize the resulting crystals from ether to obtain the final product.

Protocol 2: One-Pot Synthesis of 2-Phenyl-4H-3,1-
benzoxazin-4-one (2a)[2]

To a stirred solution of anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3

mmol) in chloroform (10 mL), add benzoyl chloride (0.349 mL, 3 mmol).

Stir the mixture at room temperature for 2 hours.

In a separate flask, dissolve cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) to obtain a

light yellow solution.

Add the cyanuric chloride/DMF solution to the reaction mixture.

Stir for an additional 4 hours at room temperature.

Evaporate the solvent under vacuum.

Pour the residue into a mixture of distilled water (20 mL) and ice.
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Collect the resulting precipitate by filtration, wash with water, and recrystallize from an

appropriate solvent to obtain the pure product.

Protocol 3: Synthesis of 1-Phenyl-2-(p-tolylthio)-5,6,7a,8-
tetrahydro-3H,9H-benzo[b]pyrrolo[2,1-c][1][3]oxazine-
3,9-dione (3a)[3]

In a test tube, combine N-(2-hydroxyethyl)-N-(4-methoxyphenyl)-3-phenylpropiolamide (0.20

mmol), 4-methylbenzenethiol (0.30 mmol, 1.5 equiv), and acetonitrile (2.0 mL).

Add HCl (0.15 mL, 2.0 M solution) to the mixture.

Stir the mixture under air at 60 °C with irradiation from a 2.5 W blue LED for 12 hours, or

until the starting material is completely consumed (monitored by TLC).

Treat the reaction mixture with saturated NaHCO₃ solution (2.0 mL).

Extract the product with ethyl acetate (3 x 2.0 mL).

Combine the organic layers and dry with anhydrous Na₂SO₄.

Remove the solvent under vacuum.

Purify the residue by silica gel chromatography using a mixture of petroleum ether and ethyl

acetate as the eluent to yield the desired product.

III. Visualizations: Workflows and Mechanisms
The following diagrams illustrate key aspects of the synthesis and evaluation of fused

benzoxazinone systems.
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Caption: General workflow for the synthesis and biological screening of fused benzoxazinones.
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Caption: Reaction mechanism for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Caption: Structure-activity relationship of 2-aryl-benzoxazinones against MCF-7 breast cancer

cells.

IV. Biological Activity
Fused benzoxazinones are of significant interest due to their diverse biological activities. The

following table summarizes the in vitro cytotoxic activity of selected benzoxazinone derivatives

against various cancer cell lines, highlighting their potential as anticancer agents.

Table 4: Anticancer Activity of Selected Fused Benzoxazinone Derivatives
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Compound
Class

Derivative
Cancer Cell
Line

IC₅₀ (µM) Reference

Pyrrolobenzoxazi

nones
SKS63 MCF-7 ~5 [3]

Pyrrolobenzoxazi

nones
SKS65 MDA-MB-231 ~7.5 [3]

1,4-Benzoxazine

Derivatives

7d (4-

bromophenyl

pendant)

MCF-7 22.6 [2]

1,4-Benzoxazine

Derivatives

7d (4-

bromophenyl

pendant)

HT-29 13.4 [2]

3,4-Dihydro-2H-

1,4-

benzoxazines

2b MCF-7 2.27 [5]

3,4-Dihydro-2H-

1,4-

benzoxazines

4b HCT-116 7.63 [5]

Additionally, pyrrolobenzoxazinones have demonstrated significant antibacterial activity, with

IC₅₀ values ranging from 0.034 to 15.4 µM against various Gram-positive and Gram-negative

bacterial strains[3]. These findings underscore the potential of fused benzoxazinone scaffolds

in the development of novel therapeutic agents. Further optimization through medicinal

chemistry approaches could lead to the discovery of potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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